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Compound Name: 2-(3-Aminophenyl)ethanol

Cat. No.: B112724 Get Quote

A Comparative Guide to the Chemical Reactivity of 2-, 3-, and 4-Aminophenylethanol Isomers

Introduction
2-, 3-, and 4-aminophenylethanol are structural isomers with the molecular formula C₈H₁₁NO.

[1] They serve as versatile building blocks in organic synthesis, particularly in the development

of pharmaceuticals and fine chemicals.[2] The distinct placement of the amino (-NH₂) and

hydroxyethyl (-CH₂CH₂OH) groups on the phenyl ring gives rise to significant differences in

their chemical reactivity. This guide provides a comparative analysis of these isomers,

supported by established chemical principles and experimental data, to assist researchers in

selecting the appropriate isomer for their specific synthetic applications.

The primary factors governing the reactivity of these isomers are the electronic effects

(resonance and induction) exerted by the substituents and the steric hindrance arising from

their proximity. The amino group is a potent activating group that directs electrophiles to the

ortho and para positions, while the hydroxyethyl group is a weakly activating, ortho-, para-

directing group.[3][4] The interplay of these factors dictates the behavior of each isomer in key

chemical transformations.

Comparative Data Presentation
Physical and Chemical Properties
The physical properties of the isomers, such as melting and boiling points, are influenced by

their molecular symmetry and intermolecular bonding capabilities.
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Property
2-
Aminophenylethan
ol

3-
Aminophenylethan
ol

4-
Aminophenylethan
ol

Structure

CAS Number 5339-85-5[1] 2454-37-7[5] 104-10-9[6]

Molecular Formula C₈H₁₁NO[1] C₈H₁₁NO[5] C₈H₁₁NO[6]

Molecular Weight 137.18 g/mol [1] 137.18 g/mol [5] 137.18 g/mol [6]

Appearance
Light yellow to orange

liquid[7]
Not specified White solid[8]

Melting Point Not specified Not specified 107-110 °C[8]

Boiling Point Not specified Not specified Not specified

Note: Data is sourced from publicly available databases. Some physical properties like boiling

points are not consistently reported.

Reactivity Comparison Summary (Predicted)
Direct kinetic comparisons for these specific isomers are sparse in the literature. The following

table summarizes the predicted relative reactivity based on fundamental organic chemistry

principles, such as electronic and steric effects, drawing parallels from similar substituted

aromatic systems.[3]
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Reaction Type 2-Isomer 3-Isomer 4-Isomer Rationale

Electrophilic

Aromatic

Substitution

High Low Very High

-NH₂ group

strongly activates

ortho and para

positions. The 3-

isomer lacks this

direct activation

at the other

positions. The 4-

isomer is most

reactive due to

minimal steric

hindrance.

N-Acylation

(Amino Group)
Moderate Low High

Nucleophilicity of

the amino group

is enhanced in

the 2- and 4-

isomers. Steric

hindrance from

the adjacent

hydroxyethyl

group may

slightly reduce

the rate for the 2-

isomer compared

to the 4-isomer.

Oxidation

(Hydroxyl Group)

High High High All are primary

alcohols and

readily oxidized.

[9] Minor

differences may

arise from the

electronic

influence of the

amino group, but
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all are expected

to be reactive.

Basicity (pKa of

Conjugate Acid)
Moderate Low High

The electron-

donating

resonance effect

of the

hydroxyethyl

group is

strongest at the

para position,

increasing the

electron density

on the nitrogen

and thus its

basicity.

Acidity (pKa of -

OH)
Low High Low

The electron-

donating -NH₂

group at the

ortho and para

positions

destabilizes the

resulting

alkoxide,

decreasing

acidity. This

effect is absent

in the meta

isomer.[10]

Analysis of Chemical Reactivity
Electrophilic Aromatic Substitution (EAS)
The amino group is a powerful activating group, significantly increasing the electron density of

the aromatic ring at the ortho and para positions through resonance.[11]
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2- and 4-Aminophenylethanol: These isomers are highly activated towards EAS. The amino

group directs incoming electrophiles to the positions ortho and para relative to it. The 4-

isomer is generally the most reactive due to the powerful, unobstructed activation from the

amino group. In the 2-isomer, while still highly reactive, steric hindrance from the adjacent

hydroxyethyl group can influence the regioselectivity and slightly temper the reaction rate.

3-Aminophenylethanol: The amino group in the meta position does not donate electron

density via resonance to the other carbons in the ring.[3] Therefore, the ring is significantly

less activated compared to the 2- and 4-isomers, leading to slower reaction rates and

requiring harsher conditions for EAS.
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Directing Effects in Electrophilic Aromatic Substitution

2-Aminophenylethanol

3-Aminophenylethanol

4-Aminophenylethanol

C-NH2

C-CH2CH2OH C C

C

C

Highly Activated
(Ortho/Para directing)

C-CH2CH2OH
C C-NH2 C C

C

Less Activated

C-CH2CH2OH C C C-NH2 C

C

Very Highly Activated
(Ortho directing)
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Factors Influencing Isomer Reactivity

Isomer Structure
(2-, 3-, or 4-)

Electronic Effects
(+R, -I)

Steric Effects

Reactivity of
Aromatic Ring (EAS)

Reactivity of
-NH2 Group

Reactivity of
-OH Group

Overall Chemical Reactivity
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Workflow for Comparative N-Acylation Kinetics

Prepare separate solutions
of 2-, 3-, and 4-isomers

in Pyridine/DCM

Cool all solutions
to 0°C

Add Acetic Anhydride
to all flasks simultaneously

Monitor reactions by TLC
at t = 5, 10, 20, 30 min

Analyze TLC plates for
disappearance of starting material

Determine relative reactivity:
4-isomer > 2-isomer > 3-isomer

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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